Elliptinium acetate

Catalog No.
S548605
CAS No.
58337-35-2
M.F
C20H20N2O3
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elliptinium acetate

CAS Number

58337-35-2

Product Name

Elliptinium acetate

IUPAC Name

2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C18H16N2O.C2H4O2/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18;1-2(3)4/h4-9,21H,1-3H3;1H3,(H,3,4)

InChI Key

BOMZMNZEXMAQQW-UHFFFAOYSA-N

SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.CC(=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

2-methyl-9-hydroxyellipticinium, 2-methyl-9-hydroxyellipticinium acetate, 9-HME, 9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate, 9-hydroxy-2-methylellipticinium, 9-hydroxy-2-methylellipticinium acetate, 9-hydroxy-2N-methyl-ellipticinium acetate, 9-hydroxy-methyl-ellipticinium, Celiptium, elliptinium, elliptinium acetate, elliptinium iodide, elliptinium ion(1+), hydroxy-methyl-ellipticinium, N(2)-methyl-9-hydroxyellipticinium, NSC 264-137, NSC 264137

Canonical SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.CC(=O)[O-]

Description

The exact mass of the compound Elliptinium acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 264137. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Secologanin Tryptamine Alkaloids - Ellipticines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Elliptinium acetate, also known as Celiptium, is a synthetic derivative of ellipticine, a naturally occurring alkaloid. It is characterized by the molecular formula C20_{20}H20_{20}N2_2O3_3 and a CAS number of 58337-35-2. This compound functions primarily as a topoisomerase II inhibitor and a DNA intercalating agent, which stabilizes the cleavable complex of topoisomerase II, leading to DNA breakage and subsequent cell death . It has been investigated for its potential in cancer treatment due to its cytotoxic properties.

  • Intercalation: The compound intercalates between base pairs in DNA, disrupting normal replication and transcription processes .
  • Covalent Binding: It forms covalent bonds with nucleic acids, which can lead to irreversible DNA damage .
  • Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex, elliptinium acetate prevents the enzyme from resealing DNA breaks, thereby enhancing cytotoxicity in cancer cells .

Elliptinium acetate exhibits notable biological activities:

  • Cytotoxicity: It has shown significant cytotoxic effects against various cancer cell lines, including L1210 cells, where it binds covalently to nucleic acids .
  • Antitumor Activity: Clinical studies have demonstrated its effectiveness in treating advanced cancer cases, particularly in patients who have not responded to other therapies .
  • Toxicity Profile: While effective, elliptinium acetate is associated with certain toxicities, including intravascular hemolysis and xerostomia in some patients .

The synthesis of elliptinium acetate typically involves several steps:

  • Starting Material: The synthesis often begins with ellipticine or its derivatives.
  • Acetylation Reaction: The hydroxyl group on ellipticine is acetylated using acetic anhydride or acetyl chloride under acidic conditions.
  • Purification: The product is purified through recrystallization or chromatography to obtain pure elliptinium acetate.

These methods ensure a high yield of the desired compound while minimizing by-products.

Elliptinium acetate has several applications:

  • Cancer Treatment: Primarily used in clinical settings for treating various cancers due to its potent cytotoxic effects.
  • Research Tool: Utilized in laboratories for studying DNA interactions and topoisomerase functions.
  • Pharmaceutical Development: Investigated for developing new chemotherapeutic agents based on its mechanism of action.

Research on elliptinium acetate has focused on its interactions with biological macromolecules:

  • DNA Interactions: Studies have shown that elliptinium binds effectively to DNA, leading to structural alterations that inhibit replication .
  • Protein Interactions: Its interaction with topoisomerase II has been extensively studied, revealing insights into how it disrupts normal enzymatic function and promotes apoptosis in cancer cells .

Elliptinium acetate shares similarities with several other compounds but possesses unique characteristics:

Compound NameStructure SimilarityMechanism of ActionUnique Feature
EllipticineHighTopoisomerase II inhibitorNaturally occurring alkaloid
DoxorubicinModerateDNA intercalatorWidely used chemotherapeutic agent
MitoxantroneModerateTopoisomerase II inhibitorAlso acts as an anthracycline
CamptothecinLowTopoisomerase I inhibitorDerived from natural sources

Elliptinium acetate's unique feature lies in its specific binding affinity and mechanism of action against topoisomerase II, distinguishing it from other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

336.14739250 g/mol

Monoisotopic Mass

336.14739250 g/mol

Heavy Atom Count

25

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H9B41234P4

Related CAS

58337-34-1 (Parent)

Pharmacology

Acetate salt of elliptinium, a derivative of the alkaloid ellipticine isolated from species of the plant family Apocynaceae, including Bleekeria vitensis, a plant with anti-cancer properties. As a topoisomerase II inhibitor and intercalating agent, elliptinium stabilizes the cleavable complex of topoisomerase II and induces DNA breakages, thereby inhibiting DNA replication and RNA and protein synthesis.

MeSH Pharmacological Classification

Intercalating Agents

Other CAS

58337-35-2

Wikipedia

Elliptinium acetate

Dates

Modify: 2024-02-18
1: al Kadri H, Lancelot JC, Drosdowsky MA, al Quirbi A, al-Safadi M, Hernandez C, Robba M, Rault S, Carreau S. In vitro effects of Celiptium and MR 14504 on mature rat Leydig cell testosterone production. Cell Biol Toxicol. 1997 Feb;13(2):83-94. PubMed PMID: 9049098.
2: Thomas N, Raguenez-Viotte G, Dieber-Rotheneder M, Esterbauer H, Fillastre JP. Time course study of lipid peroxidation induced by N2-methyl-9-hydroxyellipticinium acetate or celiptium in rat renal cortex. Pharmacol Toxicol. 1991 Aug;69(2):112-6. PubMed PMID: 1775430.
3: Raguenez-Viotte G, Thomas N, Fillastre JP. Subcellular localization of celiptium-induced peroxidative damage in rat renal cortex. Arch Toxicol. 1991;65(3):244-51. PubMed PMID: 2053851.
4: Raguenez-Viotte G, Dieber-Rotheneder M, Dadoun C, Fillastre JP, Esterbauer H. Evidence for 4-hydroxyalkenals in rat renal cortex peroxidized by N2-methyl-9-hydroxyellipticinium acetate or Celiptium. Biochim Biophys Acta. 1990 Oct 1;1046(3):294-300. PubMed PMID: 2145981.
5: Dadoun C, Raguenez-Viotte G. Celiptium-induced nephrotoxicity and lipid peroxidation in rat renal cortex. Cancer Chemother Pharmacol. 1990;27(3):178-86. PubMed PMID: 2265453.
6: Raguenez-Viotte G, Fillastre JP. Bleb formation in the renal epithelial cell line LLC-PK1 exposed to N2-methyl-9-hydroxyellipticinium acetate (celiptium). Int J Tissue React. 1990;12(6):347-51. PubMed PMID: 2102898.
7: Sautereau AM, Betermier M, Altibelli A, Tocanne JF. Adsorption of the cationic antitumoral drug celiptium to phosphatidylglycerol in membrane model systems. Effect on membrane electrical properties. Biochim Biophys Acta. 1989 Jan 30;978(2):276-82. PubMed PMID: 2914142.
8: Samadi-Baboli M, Favre G, Soula G. [Vectorization of antineoplastic drugs by low density lipoproteins: incorporation of acyl celiptium and metabolism of complexes in the cellular receptor of human fibroblasts]. Bull Cancer. 1989;76(8):853-7. French. PubMed PMID: 2620112.
9: Salahou A, Courseille C, Tsai CC. Structure of an antitumour drug: 9-hydroxy-2,5,11-trimethyl-6H-pyridol[4,3-b]-carbazolium acetate (9-hydroxy-2-methylellipticinium acetate; Celiptium) dihydrate. Acta Crystallogr C. 1988 Dec 15;44 ( Pt 12):2123-6. PubMed PMID: 3270552.
10: Sautereau AM, Tocanne JF, Trombe MC. Relationship between the uptake and cytotoxicity of celiptium in wild type and resistant mutants of the bacterium Streptococcus pneumoniae. Biochem Biophys Res Commun. 1987 Jun 15;145(2):927-33. PubMed PMID: 3593380.

Explore Compound Types